molecular formula C10H17NO B138465 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone CAS No. 137270-33-8

1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone

Cat. No. B138465
CAS RN: 137270-33-8
M. Wt: 167.25 g/mol
InChI Key: XJKOKOSRRZGZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its potential for abuse and addiction.

Mechanism Of Action

1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This increase in neurotransmitter levels helps to improve attention and focus, and also has an effect on mood and motivation.
Biochemical and Physiological Effects:
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can also cause changes in body temperature and appetite. It has also been shown to increase the release of certain hormones, such as cortisol and growth hormone.

Advantages And Limitations For Lab Experiments

1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it useful for testing hypotheses related to dopamine and norepinephrine signaling. However, it is important to note that 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate is a controlled substance and must be used in accordance with local regulations and guidelines.

Future Directions

There are a number of future directions for research on 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate. One area of interest is the potential use of 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate in treating cognitive impairment in conditions such as Alzheimer's disease. Another area of interest is the development of new drugs that target the dopamine and norepinephrine systems in the brain, which may have fewer side effects than 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate. Additionally, there is ongoing research into the long-term effects of 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate use, particularly in children and adolescents.

Synthesis Methods

1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate is synthesized through a multi-step process that involves the reaction of piperidine with ethyl acetoacetate to form ethyl 2-piperidinylacetate. This intermediate is then hydrolyzed to form 2-piperidone, which is subsequently reacted with methyl iodide to form 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate.

Scientific Research Applications

1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has been extensively studied for its therapeutic effects in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus. It has also been studied for its potential use in treating other conditions such as depression, schizophrenia, and cognitive impairment.

properties

CAS RN

137270-33-8

Product Name

1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone

InChI

InChI=1S/C10H17NO/c1-7(12)9-5-3-8-4-6-10(9)11(8)2/h8-10H,3-6H2,1-2H3

InChI Key

XJKOKOSRRZGZLF-UHFFFAOYSA-N

SMILES

CC(=O)C1CCC2CCC1N2C

Canonical SMILES

CC(=O)C1CCC2CCC1N2C

synonyms

Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)- (9CI)

Origin of Product

United States

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